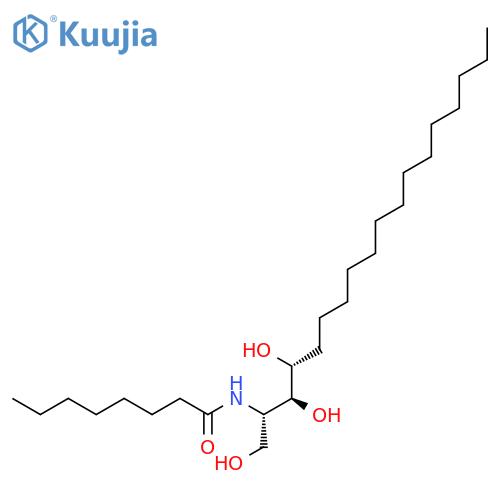Cas no 475995-74-5 (N-Octanoyl 4-hydroxysphinganine)

475995-74-5 structure
商品名:N-Octanoyl 4-hydroxysphinganine
N-Octanoyl 4-hydroxysphinganine 化学的及び物理的性質
名前と識別子
-
- N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
- N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
- 475995-74-5
- Cer(t18:0/8:0)
- C8 Phytoceramide (t18:0/8:0)
- Q27156409
- SCHEMBL21428458
- N-Octanoyl-Phytosphingosine
- N-((2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl)octanamide
- CHEBI:82842
- N-08:0 Phytosphingosine, N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae), powder
- N-capryloylphytosphingosine
- N-Octanoylphytosphingosine
- N-caprylylphytoceramide
- DTXSID10467928
- N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide
- N-octanoyl-4-hydroxysphinganine
- 249728-93-6
- N-Octanoyl 4-hydroxysphinganine
-
- インチ: InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1
- InChIKey: XQNJLWJVISBYSS-GSLIJJQTSA-N
- ほほえんだ: CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O
計算された属性
- せいみつぶんしりょう: 443.39745917g/mol
- どういたいしつりょう: 443.39745917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 23
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.9
- トポロジー分子極性表面積: 89.8Ų
N-Octanoyl 4-hydroxysphinganine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N231770-10mg |
N-Octanoyl 4-hydroxysphinganine |
475995-74-5 | 10mg |
$ 1045.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N87350-25mg |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide |
475995-74-5 | 25mg |
¥11858.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N87350-50mg |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide |
475995-74-5 | 50mg |
¥19428.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026090-10mg |
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99% |
475995-74-5 | 99% | 10mg |
¥5454 | 2024-05-23 | |
| TRC | N231770-5mg |
N-Octanoyl 4-hydroxysphinganine |
475995-74-5 | 5mg |
$ 650.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860609P-5MG |
N-08:0 Phytosphingosine |
475995-74-5 | 5mg |
¥3356.96 | 2023-11-02 | ||
| A2B Chem LLC | AG29310-25mg |
N-octanoyl 4-hydroxysphinganine (SaccharoMyces Cerevisiae) |
475995-74-5 | >99% | 25mg |
$3601.00 | 2024-04-20 | |
| A2B Chem LLC | AG29310-5mg |
N-octanoyl 4-hydroxysphinganine (SaccharoMyces Cerevisiae) |
475995-74-5 | >99% | 5mg |
$1205.00 | 2024-04-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N87350-10mg |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide |
475995-74-5 | 10mg |
¥5928.0 | 2021-09-08 | ||
| Larodan | 56-1162-4-5mg |
N-Octanoyl-Phytosphingosine |
475995-74-5 | >98% | 5mg |
€252.00 | 2025-03-07 |
N-Octanoyl 4-hydroxysphinganine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
475995-74-5 (N-Octanoyl 4-hydroxysphinganine) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
